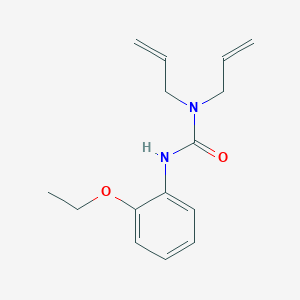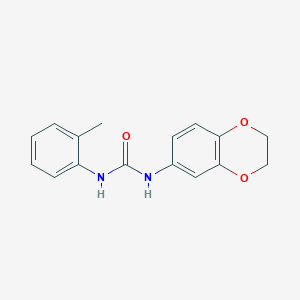
2-(2,2-dimethylpropanoyl)-3-(4-propoxyphenyl)acrylonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2,2-dimethylpropanoyl)-3-(4-propoxyphenyl)acrylonitrile, also known as DPAN, is a chemical compound that has been extensively researched for its potential applications in various fields. DPAN is a type of acrylonitrile, a class of compounds that has been widely studied for their diverse biological and chemical properties. In
Mécanisme D'action
The mechanism of action of 2-(2,2-dimethylpropanoyl)-3-(4-propoxyphenyl)acrylonitrile is not fully understood, but it is believed to involve the activation of various signaling pathways in cells. This compound has been shown to activate the AMP-activated protein kinase (AMPK) pathway, which plays a critical role in regulating cellular metabolism and energy homeostasis. This compound has also been shown to inhibit the activity of various enzymes, including acetylcholinesterase and β-secretase, which are implicated in the pathogenesis of Alzheimer's disease.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that this compound can induce apoptosis (programmed cell death) in cancer cells, inhibit the proliferation of cancer cells, and reduce the production of inflammatory cytokines. In vivo studies have shown that this compound can improve glucose tolerance, reduce insulin resistance, and ameliorate cognitive deficits in animal models of Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
2-(2,2-dimethylpropanoyl)-3-(4-propoxyphenyl)acrylonitrile has several advantages as a research tool, including its versatility as a building block for the synthesis of various functional molecules, its ability to activate the AMPK pathway, and its potential therapeutic effects on various diseases. However, this compound also has some limitations, including its toxicity at high concentrations and its limited solubility in water.
Orientations Futures
There are several future directions for research on 2-(2,2-dimethylpropanoyl)-3-(4-propoxyphenyl)acrylonitrile. First, further studies are needed to elucidate the mechanism of action of this compound and its effects on various signaling pathways in cells. Second, more studies are needed to investigate the potential therapeutic effects of this compound on various diseases, including cancer, Alzheimer's disease, and diabetes. Third, the synthesis of novel this compound derivatives with improved properties, such as solubility and bioavailability, should be explored. Fourth, the development of new methods for the synthesis of this compound and its derivatives should be investigated to improve the yield and efficiency of the reaction. Finally, the potential applications of this compound in other fields, such as energy storage and environmental remediation, should be explored.
In conclusion, this compound is a versatile and promising compound that has been extensively studied for its potential applications in various fields. Further research is needed to fully understand the mechanism of action of this compound and its potential therapeutic effects on various diseases. The synthesis of novel this compound derivatives with improved properties and the development of new methods for the synthesis of this compound should also be explored.
Méthodes De Synthèse
The synthesis of 2-(2,2-dimethylpropanoyl)-3-(4-propoxyphenyl)acrylonitrile involves the reaction of 2,2-dimethylpropanoic acid with 4-propoxybenzaldehyde, followed by the addition of sodium cyanide to form the corresponding nitrile. The yield of this compound can be improved by optimizing the reaction conditions, such as temperature, solvent, and reaction time.
Applications De Recherche Scientifique
2-(2,2-dimethylpropanoyl)-3-(4-propoxyphenyl)acrylonitrile has been studied extensively for its potential applications in various fields, including materials science, organic chemistry, and biomedical research. In materials science, this compound has been used as a monomer for the synthesis of polymers with unique optical and mechanical properties. In organic chemistry, this compound has been used as a versatile building block for the synthesis of various functional molecules. In biomedical research, this compound has been investigated for its potential therapeutic effects on various diseases, including cancer, Alzheimer's disease, and diabetes.
Propriétés
IUPAC Name |
(2Z)-4,4-dimethyl-3-oxo-2-[(4-propoxyphenyl)methylidene]pentanenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO2/c1-5-10-20-15-8-6-13(7-9-15)11-14(12-18)16(19)17(2,3)4/h6-9,11H,5,10H2,1-4H3/b14-11- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBXKFEVQAZHJEP-KAMYIIQDSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C=C(C#N)C(=O)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCOC1=CC=C(C=C1)/C=C(/C#N)\C(=O)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-({5-[(2-methoxyphenoxy)methyl]-1H-pyrazol-3-yl}carbonyl)azonane](/img/structure/B5432466.png)
![[2-(4-chloro-2-methylphenoxy)ethyl]ethylamine hydrochloride](/img/structure/B5432473.png)
![1-[(2-chloro-6-fluorophenyl)acetyl]-4-piperidinecarboxamide](/img/structure/B5432479.png)
![N-[2-(cyclopentylthio)ethyl]-3-(1-pyrrolidinylsulfonyl)benzamide](/img/structure/B5432480.png)
![7-(4-chlorophenyl)-2-ethylpyrido[4,3-e][1,2,4]triazolo[5,1-c][1,2,4]triazin-6(7H)-one](/img/structure/B5432488.png)
![N-{4-[(3-methyl-1-piperidinyl)sulfonyl]phenyl}methanesulfonamide](/img/structure/B5432505.png)
![1-cyclohexyl-4-[(3,4-difluorophenyl)sulfonyl]piperazine](/img/structure/B5432510.png)
![N-(3-chloro-2-methylphenyl)-4-[2-(4-morpholinyl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5432518.png)
![N-{3-[N-(3,4-dimethoxybenzoyl)ethanehydrazonoyl]phenyl}cyclobutanecarboxamide](/img/structure/B5432519.png)

![6-[(diethylamino)methyl]-N-(6,7-dihydro-5H-cyclopenta[b]pyridin-7-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B5432540.png)
![3-bromo-5-methoxy-4-[(3-methyl-2-buten-1-yl)oxy]benzamide](/img/structure/B5432545.png)

![(1R*,2R*,6S*,7S*)-4-[(3-fluoro-2-pyridinyl)methyl]-10-oxa-4-azatricyclo[5.2.1.0~2,6~]decane](/img/structure/B5432554.png)